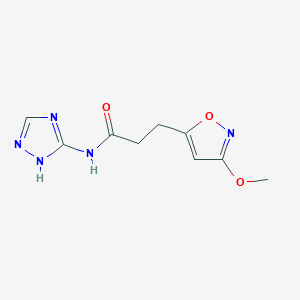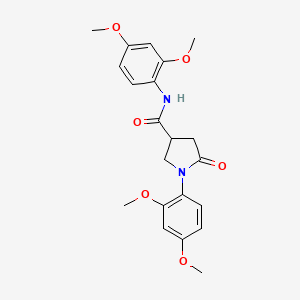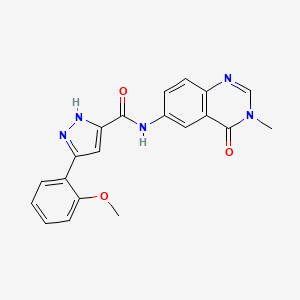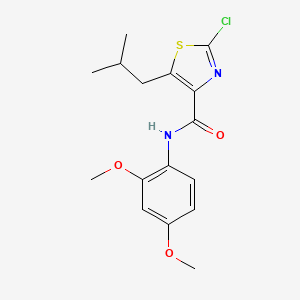
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a triazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and a nitrile.
Formation of the Triazole Ring:
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction between the oxazole-triazole intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opened products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Ring-opened derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its multiple functional groups that can interact with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The presence of the triazole ring is particularly significant as triazoles are known for their antifungal and antibacterial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazole and triazole rings.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within a biological system. The methoxy group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide: Lacks the methoxy group, which may affect its solubility and reactivity.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide: Has a longer carbon chain, which can influence its physical properties and biological activity.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,3-triazol-4-yl)propanamide: Contains a different triazole isomer, which can alter its binding affinity and specificity.
Uniqueness
The unique combination of the methoxy group, oxazole ring, and triazole ring in 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide provides it with distinct chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H11N5O3 |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C9H11N5O3/c1-16-8-4-6(17-14-8)2-3-7(15)12-9-10-5-11-13-9/h4-5H,2-3H2,1H3,(H2,10,11,12,13,15) |
InChI Key |
IYQOHIIAAQFSQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11010460.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B11010461.png)
![ethyl 4-({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B11010477.png)
![{4-[(4-chlorophenyl)sulfonyl]piperazino}(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B11010496.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11010500.png)
![2-cyclopentyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010503.png)


![2-(3-methylbutyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11010528.png)
![Methyl 5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11010530.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11010531.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11010539.png)
![Methyl 2-({[5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010542.png)

